1H-Pyrazol-3-amine, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-
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Overview
Description
1-(®-2,2-dimethyl-[1,3]dioxolan-4-ylmethyl)-1H-pyrazol-3-ylamine is a chemical compound that features a unique structure combining a dioxolane ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(®-2,2-dimethyl-[1,3]dioxolan-4-ylmethyl)-1H-pyrazol-3-ylamine typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting a suitable diol with an aldehyde or ketone under acidic conditions.
Attachment of the Pyrazole Ring: The pyrazole ring is introduced through a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.
Final Coupling: The final step involves coupling the dioxolane and pyrazole moieties using a suitable linker, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(®-2,2-dimethyl-[1,3]dioxolan-4-ylmethyl)-1H-pyrazol-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(®-2,2-dimethyl-[1,3]dioxolan-4-ylmethyl)-1H-pyrazol-3-ylamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antifungal properties.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(®-2,2-dimethyl-[1,3]dioxolan-4-ylmethyl)-1H-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Difenoconazole: A fungicide with a similar dioxolane structure.
1-[(1,3-dioxolan-4-yl)methyl]-1H-imidazoles: Compounds with similar structural motifs used in antifungal applications.
1-[(1,3-dioxolan-4-yl)methyl]-1H-1,2,4-triazoles: Compounds with similar structural motifs used in medicinal chemistry.
Uniqueness
1-(®-2,2-dimethyl-[1,3]dioxolan-4-ylmethyl)-1H-pyrazol-3-ylamine is unique due to its specific combination of a dioxolane ring and a pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H15N3O2 |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3O2/c1-9(2)13-6-7(14-9)5-12-4-3-8(10)11-12/h3-4,7H,5-6H2,1-2H3,(H2,10,11)/t7-/m1/s1 |
InChI Key |
UJOGKOIBEFPJCN-SSDOTTSWSA-N |
Isomeric SMILES |
CC1(OC[C@H](O1)CN2C=CC(=N2)N)C |
Canonical SMILES |
CC1(OCC(O1)CN2C=CC(=N2)N)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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